[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride
Overview
Description
“[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO4 and a molecular weight of 287.74 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride” is 1S/C13H17NO4.ClH/c15-13(16)10-18-12-4-2-1-3-11(12)9-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride” has a molecular weight of 287.74 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Crystallographic Insights
The anhydrous morpholinium salts of various phenoxyacetic acid analogs, including [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride, have been studied for their crystal structures and hydrogen bonding characteristics. These compounds often form one-dimensional hydrogen-bonded chain polymers or cyclic hydrogen-bonded heterotetramers, providing valuable insights into their structural dynamics and potential applications in materials science and crystal engineering (Smith & Lynch, 2015).
Antimicrobial Applications
A new class of biologically active compounds synthesized from hydroxyphenylacetic acid, closely related to [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride, has shown promising antimicrobial activity. These compounds have been tested against a variety of fungal and bacterial strains, exhibiting in vitro activity superior to standard drugs like clotrimazole and streptomycin in some cases. This highlights the potential of such morpholine derivatives in developing new antimicrobial agents (Jayadevappa et al., 2012).
Chemical Synthesis and Reactivity
The synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, which shares a structural similarity with [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride, from morpholine and 4-bromo-2-butenoic acid methyl ester, demonstrates the reactivity and versatility of morpholine-based compounds in chemical synthesis. Such studies contribute to the understanding of reaction mechanisms and provide a foundation for synthesizing a wide range of morpholine derivatives with potential applications in various fields of chemistry and pharmacology (Fang-li, 2012).
Bio-relevant Catalytic Activities
Research involving zinc(II) complexes with Schiff-base ligands derived from morpholine, such as those structurally related to [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride, has revealed their capability in catalyzing the hydrolytic cleavage of phosphoester bonds. These findings are significant for understanding the biochemical roles of such complexes and their potential applications in biocatalysis and bio-relevant chemical transformations (Chakraborty et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenoxy]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)10-18-12-4-2-1-3-11(12)9-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSMWKCUGLQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2OCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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